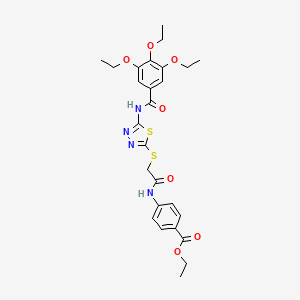
Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with a complex chemical structure. It features a benzoate ester linked to a thiadiazole ring, with multiple ethoxy groups that significantly influence its chemical properties and biological activities. This compound's elaborate molecular framework suggests its potential as a versatile agent in scientific research, particularly in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:
Formation of 3,4,5-triethoxybenzoic acid: : Ethylation of gallic acid under acidic conditions.
Amidation: : Reaction of 3,4,5-triethoxybenzoic acid with 1,3,4-thiadiazole-2-thiol in the presence of a coupling agent like EDC or DCC, leading to the formation of the amido-thiadiazole intermediate.
Thioester Formation: : Reaction of the intermediate with ethyl chloroacetate under basic conditions to yield the final compound.
Industrial Production Methods: For industrial-scale production, the process might involve the use of continuous flow reactors to ensure higher efficiency and yield. Solvents like DMF or DMSO can be used to enhance the solubility and reactivity of intermediates. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: : The ethoxy groups can undergo oxidation to form hydroxyl derivatives.
Reduction: : Reduction of the ester and amide groups to alcohols and amines, respectively.
Substitution: : Nucleophilic substitution reactions at the thiadiazole ring or the benzoate ester.
Common Reagents and Conditions:
Oxidation: : KMnO4 or CrO3 in acidic medium.
Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: : Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: : Hydroxy derivatives of the ethoxy groups.
Reduction: : Corresponding alcohols and amines from esters and amides.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Chemistry:
As a precursor in synthesizing other complex organic molecules.
Utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
Potential as an antimicrobial or anticancer agent due to the presence of thiadiazole, a known bioactive moiety.
Can be used in probing biological pathways and enzyme interactions.
Medicine:
Investigated for its therapeutic potential in treating various diseases.
Possibility of serving as a lead compound for drug development.
Industry:
Application in the development of new materials with specific properties, such as polymers or coatings.
Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The compound likely exerts its effects through multiple mechanisms, depending on the context of its application:
Molecular Targets: : It may interact with specific enzymes or proteins, inhibiting their function or altering their activity.
Pathways Involved: : The thiadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. The ethoxy groups may enhance lipophilicity, facilitating membrane penetration and intracellular activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups. Similar compounds include:
3,4,5-triethoxybenzoic acid: : Lacks the thiadiazole ring and thioester linkage.
1,3,4-thiadiazole-2-thiol: : A simpler thiadiazole compound without the amide and ester functionalities.
Remember, this article is a starting point. The complexity and potential of this compound are vast, and further exploration in the lab could unveil even more exciting facets of this intriguing molecule!
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O7S2/c1-5-34-19-13-17(14-20(35-6-2)22(19)36-7-3)23(32)28-25-29-30-26(39-25)38-15-21(31)27-18-11-9-16(10-12-18)24(33)37-8-4/h9-14H,5-8,15H2,1-4H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUNUYNNOOEGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














